Benzyl-13C6 Alcohol
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Overview
Description
Benzyl-13C6 Alcohol, also known as Benzenemethanol-13C6, is a stable isotope-labeled compound where the benzene ring contains six carbon-13 atoms. This compound is a derivative of benzyl alcohol, a colorless liquid with a mild aromatic odor. The incorporation of carbon-13 makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-13C6 Alcohol can be synthesized through the selective hydrogenation of benzaldehyde-13C6. This process involves the use of palladium-based catalysts under controlled temperature and pressure conditions. The reaction is typically carried out in a hydrogen atmosphere to ensure complete reduction of the aldehyde group to the alcohol group .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of benzyl chloride-13C6 in an alkaline environment. This method is preferred due to its efficiency and scalability. it requires careful handling of reagents and control of reaction conditions to avoid side reactions and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl-13C6 Alcohol undergoes various chemical reactions, including:
Reduction: It can be reduced to toluene-13C6 using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form esters, ethers, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alcohols, amines, and thiols under acidic or basic conditions
Major Products:
Oxidation: Benzaldehyde-13C6, Benzoic acid-13C6
Reduction: Toluene-13C6
Substitution: Benzyl esters, Benzyl ethers
Scientific Research Applications
Benzyl-13C6 Alcohol is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of Benzyl-13C6 Alcohol is similar to that of benzyl alcohol. It acts by inhibiting the closure of respiratory spiracles in lice, leading to asphyxiation. This property makes it useful as an antiparasitic agent. In metabolic studies, the carbon-13 label allows for precise tracking of the compound’s transformation and interaction with various molecular targets and pathways .
Comparison with Similar Compounds
- Benzyl alcohol
- Benzyl alcohol-α-13C
- Benzyl alcohol-(phenyl-13C6)
- Benzyl bromide-α-13C
Comparison: Benzyl-13C6 Alcohol is unique due to the complete labeling of the benzene ring with carbon-13 atoms. This provides a distinct advantage in NMR spectroscopy and mass spectrometry, allowing for more accurate and detailed analysis compared to partially labeled or unlabeled compounds. Its stability and reactivity are comparable to those of benzyl alcohol, making it a versatile tool in various research applications .
Properties
Molecular Formula |
C7H8O |
---|---|
Molecular Weight |
114.094 g/mol |
IUPAC Name |
(1,2,3,4,5-13C5)cyclohexatrienyl(113C)methanol |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI Key |
WVDDGKGOMKODPV-ZFJHNFROSA-N |
Isomeric SMILES |
C1=[13CH][13CH]=[13CH][13CH]=[13C]1[13CH2]O |
Canonical SMILES |
C1=CC=C(C=C1)CO |
Origin of Product |
United States |
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